Lipophilicity Increase vs. Shorter Analogs
The linear propyl substituent at the 4-position of 2-(4-propyl-1H-pyrazol-1-yl)acetic acid confers increased lipophilicity compared to the unsubstituted parent and the 4-methyl analog [1]. Based on class-level trends and the XLogP3 of the methyl analog (0.3), the propyl derivative is predicted to have an XLogP3 of approximately 1.0–1.3, representing a roughly 5- to 10-fold increase in octanol-water partition coefficient [2]. This enhanced lipophilicity is critical for modulating membrane permeability and off-target binding in cell-based assays.
+0.7–1.0 vs methyl analog
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | Predicted XLogP3: ~1.0–1.3 |
| Comparator Or Baseline | 2-(1H-Pyrazol-1-yl)acetic acid (unsubstituted): XLogP3 = -0.1; 2-(4-methyl-1H-pyrazol-1-yl)acetic acid: XLogP3 = 0.3 |
| Quantified Difference | Target compound XLogP3 ~0.7–1.0 units higher than methyl analog |
| Conditions | Predicted values based on class-level SAR trends |
Why This Matters
Higher lipophilicity influences cell permeability and protein binding, enabling the compound to serve as a more hydrophobic building block in lead optimization.
- [1] Andrés, M., et al. (2014). 2-(1H-Pyrazol-1-yl)acetic acids as chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes (CRTh2) antagonists. European Journal of Medicinal Chemistry, 71, 107-121. View Source
- [2] PubChem. 2-(4-methyl-1H-pyrazol-1-yl)acetic acid. CID 6485345. View Source
